
Galphimine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galphimine B is a nor-seco-triterpenoid from Galphimia glauca. Sedative effect, has Sedative effect. This compound modulates synaptic transmission on dopaminergic ventral tegmental area neurons. GB modifies synaptic activity on dopaminergic VTA neurons by a non-GABAergic mechanism.
Wissenschaftliche Forschungsanwendungen
Anxiolytic Activity
Clinical Trials and Efficacy
Galphimine B has been extensively studied for its anxiolytic properties, particularly in treating Generalized Anxiety Disorder (GAD). A clinical trial compared a standardized extract of this compound with Alprazolam, a common anxiolytic medication. The study involved 167 patients over ten weeks, where both treatments significantly reduced anxiety levels as measured by the Hamilton Anxiety Scale. The results showed:
- This compound Group : Average score reduced from 35.8 to 3.5.
- Alprazolam Group : Average score reduced from 35.1 to 4.6.
Therapeutic success was reported at 92% for this compound and 85.7% for Alprazolam, with fewer side effects like daytime sleepiness in the this compound group (4.7% vs. 22.2%) .
Mechanism of Action
The mechanism by which this compound exerts its effects involves selective interaction with dopaminergic neurons in the ventral tegmental area of the brain, without significant interaction with the GABAergic system, which is typically targeted by benzodiazepines . It has been shown to block glutamate's effect on NMDA receptors and interact with the serotonergic system .
Anti-Asthmatic Properties
Research has indicated that extracts from Galphimia glauca, including this compound, possess anti-asthmatic and anti-allergenic activities. Studies demonstrated that methanolic extracts could effectively reduce bronchial reactions to allergens in animal models:
- Active Compounds : Gallic acid, methyl gallate, and quercetin were identified as key components responsible for these effects.
- Dosage Effects : Significant improvements were noted at doses as low as 5 mg/kg for tetragalloylquinic acid .
Neuroprotective Effects
Recent investigations have also suggested potential neuroprotective effects of this compound against conditions like schizophrenia. In animal models, this compound demonstrated the ability to counteract behaviors induced by substances that mimic psychotic symptoms:
- Behavioral Tests : In tests involving apomorphine-induced psychosis, treatment with this compound reduced stereotyped behaviors and improved social interaction scores .
- Cognitive Function : It also prevented memory loss associated with NMDA receptor antagonism in mice .
Data Summary
Application | Study Type | Findings |
---|---|---|
Anxiolytic | Clinical Trial | This compound reduced anxiety significantly; therapeutic success at 92% vs. Alprazolam's 85.7% |
Anti-Asthmatic | Animal Study | Reduced bronchial reactions; effective at low doses |
Neuroprotective | Animal Study | Counteracted psychotic symptoms; improved cognitive function |
Eigenschaften
CAS-Nummer |
149199-48-4 |
---|---|
Molekularformel |
C30H44O7 |
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
methyl (1S,2R,5S,10S,11S,14S,15S,21S,23R)-10,23-dihydroxy-21-[(1R)-1-hydroxyethyl]-2,5,8,14-tetramethyl-18-oxo-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosa-7,16-diene-11-carboxylate |
InChI |
InChI=1S/C30H44O7/c1-18-9-10-25(3)11-13-27(5)23-20(32)16-28(19(2)31)17-37-22(33)8-7-21(28)26(23,4)12-14-29(27,24(34)36-6)30(25,35)15-18/h7-9,19-21,23,31-32,35H,10-17H2,1-6H3/t19-,20-,21+,23+,25-,26+,27-,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
MYRCCYOWAVWIKR-GBQXFXJOSA-N |
SMILES |
CC1=CCC2(CCC3(C4C(CC5(COC(=O)C=CC5C4(CCC3(C2(C1)O)C(=O)OC)C)C(C)O)O)C)C |
Isomerische SMILES |
CC1=CC[C@@]2(CC[C@@]3([C@H]4[C@@H](C[C@]5(COC(=O)C=C[C@H]5[C@@]4(CC[C@]3([C@@]2(C1)O)C(=O)OC)C)[C@@H](C)O)O)C)C |
Kanonische SMILES |
CC1=CCC2(CCC3(C4C(CC5(COC(=O)C=CC5C4(CCC3(C2(C1)O)C(=O)OC)C)C(C)O)O)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Galphimine B; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.